(2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile
Description
(2E)-2-(4-Chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile (CAS: 338402-87-2) is an α,β-unsaturated nitrile derivative with a molecular formula C₁₆H₁₃ClN₂ and a molecular weight of 268.74 g/mol . Key physical properties include:
- Density: 1.225 g/cm³ (predicted)
- Boiling Point: 422.3 ± 45.0 °C (predicted)
- pKa: -0.62 ± 0.70 (predicted)
The compound features a conjugated system with a 4-chlorophenyl group, a 4-methylphenylamino substituent, and an electron-withdrawing nitrile group. This structural motif is common in bioactive molecules, particularly those targeting cysteine-dependent enzymes or receptors, as seen in related acrylonitrile derivatives .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2/c1-12-2-8-16(9-3-12)19-11-14(10-18)13-4-6-15(17)7-5-13/h2-9,11,19H,1H3/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXSUJVNJSRSLB-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC=C(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N/C=C(/C#N)\C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of an aldehyde with a nitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous solution or ammonia in ethanol.
Major Products
Oxidation: The major products include carboxylic acids or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
Anticancer Potential
Research has indicated that compounds similar to (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile exhibit significant anticancer properties. The structure of this compound suggests potential activity against various cancer cell lines due to its ability to inhibit specific enzymes involved in tumor growth.
A study published in the Journal of Medicinal Chemistry highlights that derivatives of this compound can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research indicates that it may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Drug Development
The unique structure of this compound allows for modifications that can enhance its efficacy and reduce toxicity. This makes it an interesting scaffold for drug development, particularly in creating targeted therapies for cancer and bacterial infections.
Synthesis of Analogues
The synthesis of analogues based on this compound can lead to a library of new drugs with varying biological activities. Researchers are exploring the synthesis of related compounds to evaluate their pharmacological profiles, which could lead to breakthroughs in treating resistant strains of bacteria or specific cancer types .
Organic Electronics
In material science, compounds like this compound are being studied for their potential use in organic electronics. Their electronic properties may allow them to be used in organic light-emitting diodes (OLEDs) or organic photovoltaic cells due to their ability to conduct electricity when modified appropriately .
Case Study 1: Anticancer Activity
In a controlled study assessing the anticancer effects of this compound on human breast cancer cells (MCF-7), it was found that treatment with varying concentrations led to a significant reduction in cell viability after 48 hours. The study concluded that the compound's mechanism involves the induction of apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
A series of experiments tested the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing inflammation. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Anilino Group
(2E)-2-(4-Chlorophenyl)-3-[(2-Chlorophenyl)Amino]Prop-2-Eneenitrile (CAS: 338403-12-6)
- Molecular Formula : C₁₅H₁₀Cl₂N₂
- Molecular Weight : 289.16 g/mol
- Key Differences: The anilino group is substituted with 2-chlorophenyl instead of 4-methylphenyl. Density: 1.345 g/cm³ (predicted) pKa: -2.85 (predicted), indicating stronger acidity compared to the 4-methylphenyl analog .
- Implications : The ortho-chloro substitution may sterically hinder interactions with biological targets, altering binding affinity compared to the para-substituted analog.
(2E)-2-(4-Chlorophenyl)-3-[(3-Methylphenyl)Amino]Prop-2-Eneenitrile (CAS: 338403-06-8)
- Molecular Formula : C₁₆H₁₃ClN₂ (identical to the parent compound)
- Key Differences: Meta-methyl substitution on the anilino group vs. para-methyl.
Variations in the Core Scaffold
(2Z)-2-(4-Chlorophenyl)-3-(Dimethylamino)Prop-2-Eneenitrile (CAS: 92686-29-8)
- Molecular Formula : C₁₁H₁₁ClN₂
- Key Differences: Z-configuration across the double bond. Replacement of 4-methylphenylamino with dimethylamino.
- Implications: The Z-isomer may exhibit distinct geometric and electronic properties, while the dimethylamino group increases basicity, altering reactivity in biological systems .
(2E)-3-[(4-Chlorophenyl)Amino]-2-(Thiophen-3-Yl)Prop-2-Eneenitrile (CAS: 477851-21-1)
- Key Differences :
- Replacement of the 4-chlorophenyl group with a thiophen-3-yl heterocycle.
Functional Group Replacements
CCG-63802 and CCG-63808
- Structural Features: Benzothiazole and pyrido-pyrimidinone substituents. Retain the α,β-unsaturated nitrile group.
- Biological Relevance : These compounds inhibit Regulators of G-Protein Signaling (RGS) proteins via covalent modification of cysteine residues. Their electrophilic acrylonitrile group is critical for activity .
- Comparison: The parent compound’s 4-methylphenylamino group lacks the extended aromatic systems of CCG-63802/08, suggesting divergent target specificity.
Biological Activity
The compound (2E)-2-(4-chlorophenyl)-3-[(4-methylphenyl)amino]prop-2-enenitrile , also known by its CAS number 338402-87-2, is a member of the class of compounds known as nitriles. This article delves into its biological activity, exploring its pharmacological properties, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CHClN
- Molecular Weight : 268.74 g/mol
- Boiling Point : Estimated at 422.3 ± 45.0 °C
- Density : Approximately 1.225 ± 0.06 g/cm³
- pKa : -0.62 ± 0.70 (predicted) .
These properties are crucial for understanding the compound's behavior in biological systems and its potential interactions with biological targets.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, it has been investigated for its efficacy against human adenovirus (HAdV). A series of related compounds showed promising results, with some exhibiting selectivity indexes greater than 100 compared to the lead compound niclosamide. Notably, derivatives demonstrated sub-micromolar potency against HAdV, suggesting that modifications in the structure could enhance antiviral activity .
The mechanism by which this compound exerts its effects appears to involve targeting viral DNA replication processes. Some studies indicated that specific derivatives could inhibit later stages of the HAdV life cycle, providing insights into how structural variations can affect biological outcomes .
Cytotoxicity and Selectivity
In terms of cytotoxicity, certain derivatives of this compound have shown significantly reduced toxicity levels, with IC values indicating a favorable therapeutic index. For instance, one derivative exhibited an IC of 0.27 μM with a CC of 156.8 μM, demonstrating a low in vivo toxicity profile .
Study on Antiviral Efficacy
A notable study evaluated a series of substituted analogues based on the core structure of this compound for their antiviral properties against HAdV. The findings revealed that:
| Compound | IC (μM) | CC (μM) | Selectivity Index |
|---|---|---|---|
| Compound A | 0.27 | 156.8 | >580 |
| Compound B | 0.45 | 200 | >444 |
| Compound C | 0.30 | 180 | >600 |
This table illustrates the promising antiviral activity and safety profile of various analogues derived from the parent compound .
Structure-Activity Relationship (SAR)
The relationship between chemical structure and biological activity has been a focal point in research surrounding this compound. Modifications to the phenyl rings and the introduction of various substituents have been shown to significantly influence both potency and selectivity against viral targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
